molecular formula C7H8Cl2N2 B2823062 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine CAS No. 77457-72-8

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine

Cat. No. B2823062
CAS RN: 77457-72-8
M. Wt: 191.06
InChI Key: GLKQJZYHILVROP-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, a synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined by single-crystal XRD analysis . An intermolecular contact of the compound can be visually analyzed by Hirshfeld surface analysis .


Chemical Reactions Analysis

E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide. The mechanism by which it occurs is a single step concerted reaction with one transition state .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be evaluated by various methods such as FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, Thermal TG/DTA thermogram analysis, and mechanical Vickers hardness analysis .

Scientific Research Applications

Synthesis of Antiviral Agents

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine derivatives have been explored for their antiviral activities. A study describes the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their inhibition against a range of viruses including herpes simplex, varicella-zoster, cytomegalovirus, and human immunodeficiency virus (HIV), demonstrating pronounced activity especially against retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Precursors for Synthetic Anticancer Drugs

4,6-Dichloro-2-methylpyrimidine, a closely related compound, serves as an important intermediate for synthetic anticancer drugs such as dasatinib. The optimal synthesis conditions for this intermediate were explored, underscoring its utility in drug development processes (Guo Lei-ming, 2012).

Electrochemical Synthesis Applications

Electrochemical methods have been utilized for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, showcasing a mild and efficient approach to coupling reactions (Sengmany, Gall, & Léonel, 2011).

Antiretroviral Activity

Another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their antiretroviral activity, especially against human immunodeficiency virus (HIV), which highlights the potential therapeutic applications of these derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Nonlinear Optical Properties

Research into thiopyrimidine derivatives, including those related to 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine, has explored their structural parameters and nonlinear optical properties. Such studies contribute to understanding these compounds' potential in optoelectronic applications (Hussain et al., 2020).

Solubility Studies

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was thoroughly investigated, providing crucial information for pharmaceutical formulation and process development (Yao, Xia, & Li, 2017).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .

Safety and Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). It’s important to note that some compounds can form explosive products on reaction with nitric acid and can react with oxidizing agents .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-2-5-3-6(9)11-7(4-8)10-5/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQJZYHILVROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine

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